N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties, contributing to the development of new therapeutic agents
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound also exhibits significant antiproliferative activity but differs in its substitution pattern, affecting its biological activity.
4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol: Another oxadiazole derivative with notable antiproliferative properties, showing different sensitivity towards various cancer cell lines.
2-Methoxyphenylacetic acid: Although not an oxadiazole, this compound shares the methoxyphenyl moiety and is used in different chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(23-17)13-5-3-4-6-14(13)22-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFWEODWXAISQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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